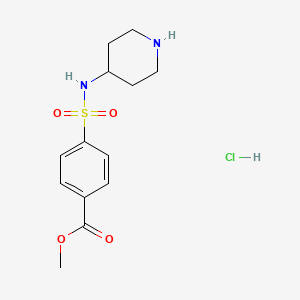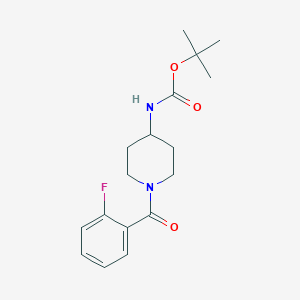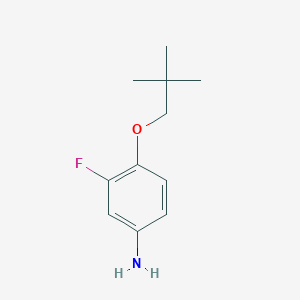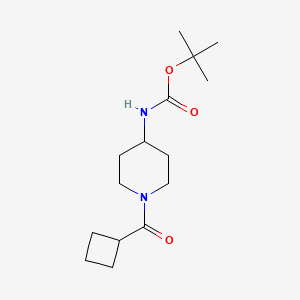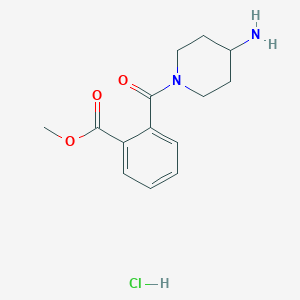![molecular formula C16H30N2O3 B3027455 tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate CAS No. 1286275-67-9](/img/structure/B3027455.png)
tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate
説明
tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate is a chemical compound that falls under the category of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including use as herbicides, insecticides, and pharmaceuticals. The tert-butyl group in the compound suggests that it is likely to have increased steric bulk compared to other carbamates, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, the use of aqueous phosphoric acid has been demonstrated as an effective and environmentally benign reagent for the deprotection of tert-butyl carbamates . This suggests that tert-butyl carbamates can be synthesized by protecting the carbamate group with a tert-butyl group and then deprotecting it under mild conditions. Additionally, the synthesis of related compounds, such as tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, has been achieved through a multi-step process involving acylation, nucleophilic substitution, and reduction, with an overall yield of 81% .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate. This bulky group can influence the overall shape and reactivity of the molecule. For example, the tert-butyl group can provide steric hindrance, which may affect the molecule's ability to interact with enzymes or receptors in biological systems .
Chemical Reactions Analysis
tert-Butyl carbamates can undergo various chemical reactions. Deprotection reactions can be carried out using mild reagents such as aqueous phosphoric acid, which preserves the stereochemical integrity of the substrates . Additionally, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and electrophiles in THF at -78°C leads to functionalized carbamates after hydrolysis . The protonation sites and dissociation mechanisms of tert-butylcarbamates have been studied in the context of mass spectrometric assays, revealing that the protonation can occur at the carbonyl group or the carbamate nitrogen atom, depending on the phase (gas or solution) .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group. This group can increase the hydrophobicity of the molecule and affect its solubility in various solvents. The presence of the tert-butyl group can also affect the boiling and melting points of the compound. In terms of chemical properties, the steric bulk provided by the tert-butyl group can influence the reactivity of the carbamate, potentially making it less susceptible to hydrolysis or enzymatic degradation compared to other carbamates .
科学的研究の応用
Synthesis and Optimization
Synthesis as an Intermediate : tert-Butyl carbamate derivatives have been synthesized as intermediates in various biologically active compounds. For example, Zhao et al. (2017) describe the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate as an important intermediate in the production of omisertinib (AZD9291), a drug used in cancer treatment (Zhao et al., 2017).
Quantum Chemical Investigations : In the context of chemical research, Haubein et al. (2004) conducted quantum chemical studies on tert-butyl carbamate derivatives, specifically focusing on the carbonylation of methyl tert-butyl ether (MTBE) to explore new uses for MTBE in light of environmental pressures (Haubein et al., 2004).
Chemical Reactions and Catalysis
Involvement in Chemical Reactions : Studies like those by Padwa et al. (2003) have explored tert-butyl carbamate derivatives in various chemical reactions, such as the Diels-Alder reaction, highlighting their role as reactants or intermediates in organic synthesis (Padwa et al., 2003).
Catalysis in Synthesis : Research into bioinspired manganese complexes for catalytic reactions, as reported by Qiu et al. (2019), includes the synthesis of tert-butyl carbamate derivatives, demonstrating their relevance in developing efficient synthetic pathways (Qiu et al., 2019).
Crystallography and Molecular Structure
- Crystal Structure Analysis : The work by Baillargeon et al. (2017) on tert-butyl carbamate derivatives involves analyzing their crystal structures to understand molecular interactions and bonding patterns, contributing to our understanding of molecular architecture (Baillargeon et al., 2017).
Chemical Synthesis and Applications
- Synthesis for Small Molecule Drugs : Zhang et al. (2018) highlight the synthesis of tert-butyl carbamate derivatives as intermediates in the production of small molecule anticancer drugs, indicating their significant role in pharmaceutical research (Zhang et al., 2018).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . It is also advised to keep the compound away from heat/sparks/open flames/hot surfaces .
特性
IUPAC Name |
tert-butyl N-[[1-(2,2-dimethylpropanoyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-15(2,3)13(19)18-9-7-12(8-10-18)11-17-14(20)21-16(4,5)6/h12H,7-11H2,1-6H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBDRFVMTXZYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117668 | |
| Record name | Carbamic acid, N-[[1-(2,2-dimethyl-1-oxopropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1286275-67-9 | |
| Record name | Carbamic acid, N-[[1-(2,2-dimethyl-1-oxopropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286275-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2,2-dimethyl-1-oxopropyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



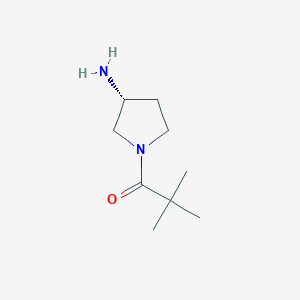
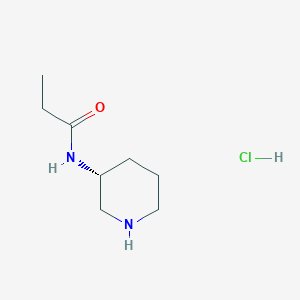
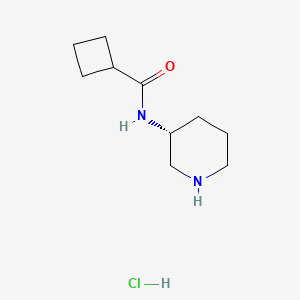


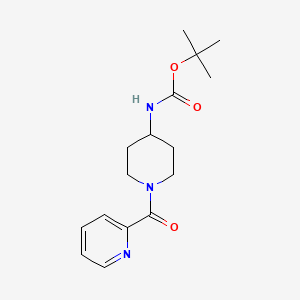
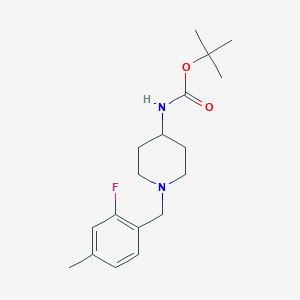
![tert-Butyl [1-(isopropylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B3027387.png)
![tert-Butyl 4-[3-(methoxycarbonyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027388.png)
